molecular formula C4H8O4S2 B8803763 1,3-Dithiane 1,1,3,3-tetraoxide CAS No. 26413-18-3

1,3-Dithiane 1,1,3,3-tetraoxide

Cat. No.: B8803763
CAS No.: 26413-18-3
M. Wt: 184.2 g/mol
InChI Key: YIMCEGNLWJUWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dithiane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.

Preparation Methods

1,3-Dithiane 1,1,3,3-tetraoxide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. After cooling, the organic layer is separated, dried, and concentrated. The intermediate product is then dissolved in toluene, and sodium tungstate dihydrate is added at low temperatures. Hydrogen peroxide is added dropwise, and the mixture is heated to 30-40°C for 1-2 hours. The final product is obtained by extraction and purification .

Chemical Reactions Analysis

1,3-Dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The compound can also participate in nucleophilic substitution reactions. Major products formed from these reactions include sulfoxides and sulfides .

Scientific Research Applications

1,3-Dithiane 1,1,3,3-tetraoxide has several scientific research applications. In organic chemistry, it is used as a reagent for the deoxygenation of sulfoxides to sulfides. It also serves as a protecting group for carbonyl compounds, facilitating various synthetic transformations. In materials science, the compound’s unique properties make it a potential candidate for use in battery electrolytes and other advanced materials .

Mechanism of Action

The mechanism of action of 1,3-Dithiane 1,1,3,3-tetraoxide involves its ability to form strong intermolecular hydrogen bonds due to the presence of highly polarized hydrogen atoms. These hydrogen bonds play a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

1,3-Dithiane 1,1,3,3-tetraoxide can be compared with other similar compounds such as 1,4-dithiane, 1,1,4,4-tetraoxide, and 1,3-dithiolane, 1,1,3,3-tetraoxide. While these compounds share similar structural features, this compound is unique due to its specific oxidation state and the resulting chemical properties. The presence of two sulfone groups in this compound imparts distinct reactivity patterns compared to its analogs .

Properties

CAS No.

26413-18-3

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

1,3-dithiane 1,1,3,3-tetraoxide

InChI

InChI=1S/C4H8O4S2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2

InChI Key

YIMCEGNLWJUWNH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CS(=O)(=O)C1

Origin of Product

United States

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